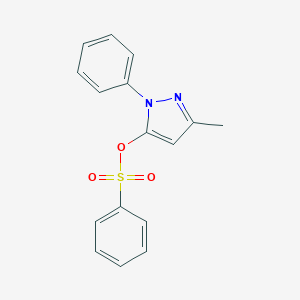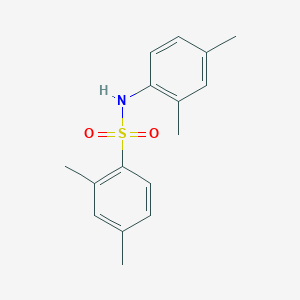![molecular formula C29H25NO5S B281739 Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful for various purposes.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate varies depending on its application. In the field of medicine, this compound inhibits the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and division. In the field of agriculture, this compound acts as a pesticide by disrupting the nervous system of insects. In the field of material science, this compound acts as a sensitizer by absorbing light and generating electrons that can be used to produce electricity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate vary depending on its application. In the field of medicine, this compound has been found to have anti-cancer properties. It inhibits the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and division. In the field of agriculture, this compound has been found to have insecticidal properties. It can cause paralysis and death in insects by disrupting their nervous system. In the field of material science, this compound has been found to have photovoltaic properties. It can absorb light and generate electrons that can be used to produce electricity.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate in lab experiments include its unique properties such as anti-cancer, insecticidal, and photovoltaic properties. It can be used to study the mechanism of action of various enzymes and proteins involved in cell growth and division. However, the limitations of using this compound in lab experiments include its high cost, low availability, and potential toxicity.
Future Directions
There are several future directions for the use of Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate in scientific research. In the field of medicine, this compound can be further studied to develop new anti-cancer drugs that are more effective and less toxic. In the field of agriculture, this compound can be modified to develop new pesticides that are more effective and less harmful to the environment. In the field of material science, this compound can be further studied to develop new materials that are more efficient in converting light into electricity. Additionally, the mechanism of action of this compound can be studied further to understand its effects on various biological systems.
In conclusion, Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and mechanism of action make it useful for studying various biological systems and developing new drugs, pesticides, and materials. However, its high cost, low availability, and potential toxicity are limitations that need to be addressed in future research.
Synthesis Methods
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate is synthesized using a specific method that involves the reaction of 2-naphthol, ethyl acetoacetate, and 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified using various techniques such as column chromatography and recrystallization to obtain pure Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate.
Scientific Research Applications
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate has potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have anti-cancer properties. It inhibits the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and division. In the field of agriculture, this compound has been found to have insecticidal properties. It can be used as a pesticide to control pests such as aphids, thrips, and whiteflies. In the field of material science, this compound has been found to have photovoltaic properties. It can be used as a sensitizer in dye-sensitized solar cells.
properties
Molecular Formula |
C29H25NO5S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethylphenyl)sulfonylamino]-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H25NO5S/c1-3-19-14-16-21(17-15-19)36(32,33)30-25-18-24-26(29(31)34-4-2)27(20-10-6-5-7-11-20)35-28(24)23-13-9-8-12-22(23)25/h5-18,30H,3-4H2,1-2H3 |
InChI Key |
OWTCEDRXYCPNHB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC)C5=CC=CC=C5 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)



![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)